molecular formula C20H17F2N5O3 B6507716 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 1007922-32-8

2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B6507716
CAS No.: 1007922-32-8
M. Wt: 413.4 g/mol
InChI Key: NKLGIGMVMOMDQC-UHFFFAOYSA-N
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Description

1.1. Target Compound Overview
The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide features a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3,4-difluorophenyl group at position 5 and an acetamide-linked 4-ethylphenyl group at position 1. This structure combines a heterocyclic scaffold with fluorinated aromatic and alkyl-substituted moieties, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding . The presence of fluorine atoms enhances electronegativity and metabolic stability, while the ethyl group on the acetamide may influence lipophilicity and steric interactions .

Properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O3/c1-2-11-3-5-12(6-4-11)23-16(28)10-26-18-17(24-25-26)19(29)27(20(18)30)13-7-8-14(21)15(22)9-13/h3-9,17-18H,2,10H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLGIGMVMOMDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide (C20H17F2N5O3) is a novel organic molecule with significant potential for various therapeutic applications. This article explores its biological activity based on existing research findings.

Structural Characteristics

The compound's structure includes a pyrrolo[3,4-d][1,2,3]triazole core and various functional groups that contribute to its biological properties. The following table summarizes its key structural features:

FeatureDescription
Molecular FormulaC20H17F2N5O3
Molecular Weight413.4 g/mol
Core StructurePyrrolo[3,4-d][1,2,3]triazole
Functional GroupsDiketone moiety and acetamide group

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

Antimicrobial Activity

Research suggests that compounds with similar structures possess significant antimicrobial properties. The diketone moiety may interfere with bacterial metabolism and inhibit growth. For instance, derivatives of triazole compounds have shown effectiveness against various bacterial strains in vitro.

Anticancer Potential

The pyrrolo[3,4-d][1,2,3]triazole core is associated with anticancer effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. A study explored the effects of similar triazole derivatives on cancer cells and found promising results in inhibiting cell proliferation and promoting cell death.

Anti-inflammatory Effects

Some derivatives of triazole compounds exhibit anti-inflammatory properties. The presence of the acetamide group may enhance this effect by modulating inflammatory pathways. Research has shown that such compounds can reduce pro-inflammatory cytokine production in various models.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound's unique structure allows it to bind to active sites on these targets, modulating their activity and influencing biological pathways.

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of pyrrolo[3,4-d][1,2,3]triazole derivatives against a panel of bacterial strains. Results indicated significant inhibition rates compared to control groups.
  • Cancer Cell Line Study : Research published in Cancer Letters demonstrated that a related compound induced apoptosis in breast cancer cell lines through activation of caspase pathways.
  • Inflammation Model : An investigation into the anti-inflammatory effects of triazole derivatives showed a marked reduction in inflammatory markers in a rat model of arthritis.

Comparison with Similar Compounds

Spectroscopic and Analytical Comparisons

  • NMR Profiling: As demonstrated in , substituent-induced chemical shift variations in regions A (positions 39–44) and B (positions 29–36) highlight electronic environment changes. For the target compound, the 3,4-difluorophenyl group would perturb shifts in these regions compared to non-fluorinated analogs .
  • Mass Spectrometry : Molecular networking () could cluster the target with analogs sharing similar fragmentation patterns (e.g., pyrrolo-triazole derivatives), while trifluoromethyl-containing compounds () may form distinct clusters due to unique fragmentation pathways .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The 4-ethylphenyl group (target) provides moderate logP compared to the highly lipophilic trifluoromethyl-furan () or polar carbothioamide ().
  • Solubility : Fluorine atoms improve aqueous solubility relative to chlorine (), but excessive fluorination () may reduce it due to crystallinity .

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